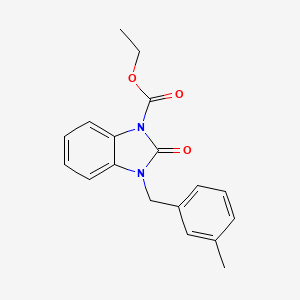

ethyl 3-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Description

Ethyl 3-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a benzimidazole derivative featuring:

- A benzimidazolone core (2-oxo-2,3-dihydro-1H-benzimidazole) with inherent hydrogen-bonding capabilities due to the lactam moiety.

- A 3-methylbenzyl substituent at position 3, contributing lipophilicity and steric bulk.

This compound belongs to a class of molecules with diverse applications in medicinal chemistry, materials science, and catalysis, owing to the benzimidazole scaffold's versatility .

Properties

IUPAC Name |

ethyl 3-[(3-methylphenyl)methyl]-2-oxobenzimidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-3-23-18(22)20-16-10-5-4-9-15(16)19(17(20)21)12-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBGOSURGOTCNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate typically involves the following steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

Introduction of the 3-Methylbenzyl Group: The 3-methylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the benzimidazole core is reacted with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Esterification: The final step involves the esterification of the benzimidazole derivative with ethyl chloroformate in the presence of a base such as triethylamine to yield the desired ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the benzimidazole core or the 3-methylbenzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that compounds with similar structural features can inhibit the growth of various bacterial and fungal strains. For example:

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Compound A | 5 μg/mL | 10 μg/mL |

| Compound B | 8 μg/mL | 16 μg/mL |

These findings suggest that modifications in the structure can enhance antimicrobial efficacy, making it a candidate for developing new antibiotics.

Antitumor Activity

The structural similarity of ethyl 3-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate to known antitumor agents has led to investigations into its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as HepG2 and DLD.

Case Study: Antitumor Evaluation

A recent study evaluated the antitumor activity against various human tumor cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| DLD | 12.8 |

| KB | 18.3 |

These results indicate that structural modifications can lead to varying degrees of cytotoxicity, highlighting the compound's potential in cancer therapy.

Material Science Applications

The compound has also been explored for its applications in material sciences. Its unique chemical structure allows it to be used as a precursor for synthesizing polymers and other materials with specific properties.

Synthesis of Polymers

This compound can be utilized in the synthesis of polymers through various chemical reactions, potentially leading to materials with enhanced mechanical and thermal properties.

Mechanism of Action

The mechanism of action of ethyl 3-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity, anticancer effects, or anti-inflammatory properties.

Comparison with Similar Compounds

Substituent Variations and Molecular Features

¹Estimated based on analogous structures.

Hydrogen Bonding and Crystallography

- The target compound is expected to exhibit intramolecular hydrogen bonding between the lactam NH and carbonyl oxygen, stabilizing the planar benzimidazolone core. Intermolecular C–H···O interactions may dominate crystal packing, as seen in related structures .

- Ethyl 2-oxo-3-(3-phthalimidopropyl)-benzimidazole-1-carboxylate forms inversion dimers via C–H···O bonds and π-π stacking, with a dihedral angle of 82.37° between the phthalimide and benzimidazole rings . This contrasts with the target compound's 3-methylbenzyl group, which may induce less pronounced π-stacking due to reduced aromatic surface area.

Key Research Findings

Physicochemical Properties

²Estimated based on structural analogs.

Biological Activity

Ethyl 3-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate (CAS No. 339013-47-7) is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its potential anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H18N2O3

- Molecular Weight : 310.35 g/mol

- Structure : The compound features a benzimidazole core with an ethyl ester and a 3-methylbenzyl substituent, which may enhance its lipophilicity and biological interactions.

Biological Activity Overview

Benzimidazole derivatives have been extensively studied for their biological activities, particularly in cancer therapy. This compound exhibits several promising biological activities:

Anticancer Activity

Recent research indicates that compounds with a benzimidazole structure can induce apoptosis in various cancer cell lines. For instance:

- Cytotoxicity : Studies have shown that this compound demonstrates significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : Flow cytometry analyses reveal that the compound triggers apoptosis in cancer cells by increasing the activity of caspases, particularly caspase-3 and -7 .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1 phase in MCF-7 cells, indicating its potential to inhibit cancer cell proliferation .

Research Findings

A summary of relevant studies is presented in the following table:

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

- Study on MCF-7 Cells :

- In Vivo Studies :

Q & A

Q. What are the established synthetic methodologies for ethyl 3-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate, and what key parameters influence reaction efficiency?

The synthesis typically involves cyclocondensation reactions between substituted benzimidazoles and activated carbonyl derivatives. Key parameters include:

- Catalyst selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for constructing heterocyclic cores, as seen in analogous triazole derivatives .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C optimize reaction rates while minimizing side products .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating high-purity products .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

- NMR spectroscopy : and NMR resolve the benzimidazole core, methylbenzyl substituents, and carboxylate groups. Aromatic protons appear as doublets (δ 7.2–7.8 ppm), while the ethyl ester group shows a triplet near δ 1.3 ppm .

- X-ray crystallography : Single-crystal analysis reveals bond angles (e.g., C–N–C ~126° in the benzimidazole ring) and hydrogen-bonding networks (e.g., C–H⋯O interactions stabilizing crystal packing) .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions and experimental data in synthesizing this compound?

- Reaction path modeling : Use density functional theory (DFT) to simulate transition states and identify energy barriers. Compare with experimental yields to refine computational parameters .

- Data integration : Apply machine learning to correlate experimental variables (e.g., solvent polarity, catalyst loading) with outcomes. ICReDD’s workflow combines quantum chemistry calculations and experimental feedback loops to optimize conditions .

Q. How can structure-activity relationship (SAR) studies elucidate the bioactivity of derivatives of this compound?

- Functional group modifications : Replace the 3-methylbenzyl group with electron-withdrawing groups (e.g., nitro) to assess changes in antimicrobial activity .

- Assay design : Use in vitro enzyme inhibition assays (e.g., against topoisomerases) paired with molecular docking to map interactions between derivatives and biological targets .

Q. What challenges arise in interpreting hydrogen bonding and π-π interactions in the crystal packing of benzimidazole derivatives?

- Crystallographic refinement : Weak C–H⋯O bonds (2.5–3.0 Å) require high-resolution data (<1.0 Å) for accurate assignment. Disorder in flexible substituents (e.g., ethyl groups) complicates electron density maps .

- Computational validation : Use Hirshfeld surface analysis to quantify interaction contributions (e.g., π-π stacking vs. van der Waals forces) .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR peaks) be troubleshooted during characterization?

Q. Methodological Notes

- Synthesis optimization : Iterative Design of Experiments (DoE) is recommended to systematically vary parameters (e.g., stoichiometry, time) and identify optimal conditions .

- Data validation : Cross-reference crystallographic data with Cambridge Structural Database entries to confirm bond geometry trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.